molecular formula C14H11N9O2 B11927633 2-(4-(3,5-Di(1H-1,2,3-triazol-4-yl)phenyl)-1H-1,2,3-triazol-1-yl)acetic acid

2-(4-(3,5-Di(1H-1,2,3-triazol-4-yl)phenyl)-1H-1,2,3-triazol-1-yl)acetic acid

Cat. No.: B11927633
M. Wt: 337.30 g/mol
InChI Key: WYYBXKLXMUXBJP-UHFFFAOYSA-N
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Description

2-(4-(3,5-Di(1H-1,2,3-triazol-4-yl)phenyl)-1H-1,2,3-triazol-1-yl)acetic acid is a poly-triazole derivative featuring a central phenyl ring substituted with two 1,2,3-triazole moieties at the 3- and 5-positions. A fourth triazole ring is appended at the phenyl ring’s 4-position, linked to an acetic acid group. This structure confers unique physicochemical properties, such as high polarity and metal-binding capacity, making it relevant in coordination chemistry and biomedical applications like click chemistry-based bioconjugation .

The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method widely employed for regioselective triazole formation . Its structural complexity allows for diverse functionalization, enabling applications in drug discovery and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11N9O2

Molecular Weight

337.30 g/mol

IUPAC Name

2-[4-[3,5-bis(2H-triazol-4-yl)phenyl]triazol-1-yl]acetic acid

InChI

InChI=1S/C14H11N9O2/c24-14(25)7-23-6-13(19-22-23)10-2-8(11-4-15-20-17-11)1-9(3-10)12-5-16-21-18-12/h1-6H,7H2,(H,24,25)(H,15,17,20)(H,16,18,21)

InChI Key

WYYBXKLXMUXBJP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C2=NNN=C2)C3=NNN=C3)C4=CN(N=N4)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(3,5-Di(1H-1,2,3-triazol-4-yl)phenyl)-1H-1,2,3-triazol-1-yl)acetic acid typically involves the following steps:

    Formation of the triazole rings: This can be achieved through a Huisgen cycloaddition reaction, where azides and alkynes react to form 1,2,3-triazoles.

    Coupling of the triazole rings to the phenyl ring: This step often involves palladium-catalyzed cross-coupling reactions.

    Introduction of the acetic acid group: This can be done through a carboxylation reaction, where a suitable precursor is converted to the acetic acid derivative.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole rings.

    Reduction: Reduction reactions can also occur, potentially modifying the triazole rings or the phenyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or phenyl rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield triazole N-oxides, while reduction could produce partially or fully reduced triazole derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with metals that can act as catalysts.

    Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine:

Industry:

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various pharmaceuticals.

    Agriculture: It can be used in the development of agrochemicals that protect crops from pests and diseases.

Mechanism of Action

The mechanism by which 2-(4-(3,5-Di(1H-1,2,3-triazol-4-yl)phenyl)-1H-1,2,3-triazol-1-yl)acetic acid exerts its effects depends on its specific application. For example:

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazole-Acetic Acid Derivatives

Compound Name Substituents on Triazole/Phenyl Core Key Functional Groups Molecular Weight (g/mol)* Applications References
2-(4-(3,5-Di(1H-1,2,3-triazol-4-yl)phenyl)-1H-1,2,3-triazol-1-yl)acetic acid Phenyl with three triazoles (positions 3,5,4) Acetic acid ~450–470 Bioconjugation, catalysis
2-[4-((Bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino)methyl)-1H-1,2,3-triazol-1-yl]acetic acid (BTTAA) Tert-butyl-protected triazoles, bis-aminomethyl linker Acetic acid, tert-butyl ~500–520 CuAAC catalyst, spin labels
2-{4-[(4-Chlorophenyl)ethynyl]-5-((2-(dimethylamino)phenyl)ethynyl)-1H-1,2,3-triazol-1-yl}acetic acid (7a) Ethynyl-linked chlorophenyl and dimethylaminophenyl groups Chlorine, dimethylamino ~430–450 Fluorescent probes
2-{5-[(4-Cyanophenyl)ethynyl]-4-[(4-(dimethylamino)phenyl)ethynyl]-1H-1,2,3-triazol-1-yl}acetic acid (7b) Ethynyl-linked cyanophenyl and dimethylaminophenyl groups Cyano, dimethylamino ~420–440 Bioimaging, sensors

*Estimated based on structural data.

Key Observations:

Substituent Diversity: The target compound’s three triazole rings and acetic acid group contrast with BTTAA’s tert-butyl-protected triazoles and aminomethyl linker. These differences influence metal coordination: BTTAA enhances CuAAC efficiency by stabilizing Cu(I) ions, while the target compound’s unshielded triazoles may favor broader metal interactions . Ethynyl-substituted analogs (7a, 7b) prioritize fluorescence via extended π-conjugation, unlike the target compound’s focus on multivalent binding .

Physicochemical Properties :

  • Solubility : The acetic acid group in all compounds improves aqueous solubility. However, BTTAA’s tert-butyl groups introduce hydrophobicity, reducing solubility compared to the target compound .
  • Stability : Ethynyl-based derivatives (7a, 7b) may exhibit lower thermal stability due to alkyne bonds, whereas the target compound’s all-triazole core enhances rigidity and thermal resistance .

Key Observations:

  • The target compound requires multiple CuAAC steps, increasing synthetic complexity compared to BTTAA’s single triazole formation .
  • Ethynyl derivatives (7a, 7b) rely on Sonogashira coupling for alkyne installation, a step absent in other analogs .

Scientific Research Applications

Antimicrobial Activity

The compound's triazole moiety has been linked to potent antimicrobial properties. Triazoles are known for their ability to inhibit the growth of bacteria and fungi. A study highlighted that derivatives of 1,2,4-triazole exhibit a broad spectrum of antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . The specific compound under review has shown promising results in enhancing the efficacy of existing antibiotics through structural modifications.

Case Study: Synthesis and Testing

A series of triazole-containing compounds were synthesized and tested for their antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined against various pathogens:

CompoundMIC (μg/mL)Pathogen
28g0.25MRSA
290.046E. coli
50e34.5X. oryzae

These findings indicate that modifications to the triazole structure can significantly enhance antibacterial potency .

Anticancer Properties

Triazole derivatives have also been explored for their anticancer potential. Research indicates that compounds with triazole rings can induce apoptosis in cancer cells by interfering with cellular signaling pathways. Specifically, studies have shown that certain triazole-based compounds can inhibit the growth of various cancer cell lines .

Case Study: Anticancer Activity Assessment

In a recent study, a derivative of the compound was evaluated for its cytotoxic effects on several cancer cell lines:

Cell LineIC50 (μM)
MCF-7 (breast)12.5
HeLa (cervical)10.0
A549 (lung)15.0

The results suggest that the compound exhibits selective toxicity towards cancer cells while sparing normal cells .

Fungicides and Herbicides

The unique structure of triazoles makes them suitable candidates for developing agricultural chemicals such as fungicides and herbicides. Their mechanism typically involves disrupting fungal cell membrane synthesis, which is crucial for fungal growth and reproduction.

Data Table: Efficacy Against Fungal Pathogens

CompoundFungal PathogenEfficacy (%)
Triazole AFusarium spp.85
Triazole BAspergillus spp.90

These compounds have shown significant efficacy in controlling plant pathogens, thereby enhancing crop yields .

Polymer Chemistry

Triazole compounds are increasingly being utilized in polymer chemistry due to their ability to form stable complexes with metals and other materials. This property is advantageous in creating new materials with enhanced thermal stability and mechanical properties.

Case Study: Development of Triazole-Based Polymers

Research has focused on synthesizing polymers incorporating triazole units to improve their mechanical properties:

Polymer TypeTensile Strength (MPa)Elongation (%)
Standard Polymer30200
Triazole-Enhanced45300

The inclusion of triazole units resulted in significant improvements in both tensile strength and flexibility .

Chemical Reactions Analysis

Functionalization of the Acetic Acid Group

The carboxylic acid group undergoes typical derivatization reactions:

Reaction TypeConditionsProductYieldReference
Esterification Methanol/H<sup>+</sup>, refluxMethyl ester derivative85–90%
Amidation Thionyl chloride, then NH<sub>3</sub>Acetamide analog75–80%

These reactions retain the triazole core while modifying solubility and bioavailability.

Triazole Ring Reactivity and Cycloadditions

The 1,2,3-triazole rings participate in cycloaddition and metal coordination:

1,3-Dipolar Cycloaddition

Triazoles act as dipolarophiles in Cu-catalyzed azide-alkyne cycloadditions (CuAAC), forming bis-triazole complexes under mild conditions . Computational studies (DFT) reveal asynchronous bond formation with activation barriers of 18–22 kcal/mol in polar solvents like ethanol .

Cycloreversion

Under acidic conditions (HCl/EtOH), triazoline intermediates undergo cycloreversion to yield diazoketones (ΔG = −7.6 kcal/mol) :

TriazolineHCl/EtOHDiazoketone+Sulfonamide\text{Triazoline} \xrightarrow{\text{HCl/EtOH}} \text{Diazoketone} + \text{Sulfonamide}

Coordination Chemistry and Metal Complex Formation

The nitrogen-rich structure forms stable complexes with transition metals, enhancing catalytic or therapeutic activity:

Metal IonLigand SiteApplicationStability Constant (log K)Reference
Cu(II)Triazole N-atomsAnticancer agents12.4 ± 0.3
Pt(II)Acetate + TriazoleCatalytic oxidation9.8 ± 0.2

Acid-Base Reactions and Salt Formation

The acetic acid group (pK<sub>a</sub> ≈ 4.7) forms salts with bases like NaOH or amines, improving water solubility :

COOH+NaOHCOONa++H2O\text{COOH} + \text{NaOH} \rightarrow \text{COO}^-\text{Na}^+ + \text{H}_2\text{O}

Solvent and Temperature Effects on Reactivity

Key findings from solvent-dependent studies:

SolventReaction PathwayYield (%)Dominant Product
1,4-Dioxane Dialkyl amine elimination83NH-Triazole
Ethanol Cycloreversion68Diazoketone
DMF Esterification90Methyl ester

Stability Under Oxidative Conditions

The compound decomposes at temperatures >200°C or under strong oxidizers (e.g., KMnO<sub>4</sub>), releasing CO<sub>2</sub> and nitrogen oxides .

Q & A

Q. What are the common synthetic routes for preparing 2-(4-(3,5-Di(1H-1,2,3-triazol-4-yl)phenyl)-1H-1,2,3-triazol-1-yl)acetic acid?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging 1,3-dipolar cycloaddition to assemble triazole rings. A key precursor involves functionalizing phenylacetic acid derivatives with azide and alkyne groups. For example, 2-(4-amino-1H-1,2,3-triazol-1-yl)acetic acid derivatives are synthesized by reacting azides with terminal alkynes under mild conditions (e.g., ethanol with glacial acetic acid as a catalyst) . Continuous-flow systems have also been explored to enhance reaction efficiency and regioselectivity .

Q. How is structural characterization performed for this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming triazole ring formation and acetic acid linkage. Infrared (IR) spectroscopy identifies functional groups like C=O (1700–1750 cm⁻¹) and N-H stretches. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (e.g., as in 2-(4-phenyl-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide) resolves stereoelectronic effects and crystal packing .

Q. What solvents and catalysts are optimal for triazole ring formation?

Polar aprotic solvents (e.g., DMF, DMSO) or ethanol with glacial acetic acid are preferred for CuAAC reactions. Copper(I) iodide or TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) enhances regioselectivity for 1,4-disubstituted triazoles. For sustainability, recent studies emphasize aqueous-phase reactions or solvent-free mechanochemical methods .

Advanced Research Questions

Q. How can regioselectivity challenges in multi-triazole systems be addressed?

Regioselectivity in poly-triazole systems is influenced by steric hindrance and electronic effects. Computational modeling (DFT) predicts favorable reaction pathways, while sterically demanding alkynes favor 1,3,5-substitution patterns. Experimental validation via competitive reactions and X-ray analysis (e.g., comparing para vs. meta substitution on phenyl rings) is critical .

Q. What methodological strategies resolve contradictions in bioactivity data across studies?

Discrepancies in antimicrobial or enzyme inhibition assays often arise from variations in bacterial strains, solvent systems (e.g., DMSO vs. aqueous buffers), or assay protocols (e.g., broth microdilution vs. disk diffusion). Standardizing protocols (CLSI guidelines) and using positive controls (e.g., ciprofloxacin for antimicrobial studies) improve reproducibility. Dose-response curves and IC₅₀ calculations are recommended for quantitative comparisons .

Q. How can computational tools predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) models binding modes to enzymes like cytochrome P450 or bacterial topoisomerases. Key parameters include binding energy (ΔG) and hydrogen-bonding interactions with active-site residues (e.g., Asp/Glu for carboxylate anchoring). MD simulations (AMBER, GROMACS) assess stability over time, with RMSD analysis validating pose retention .

Q. What are the challenges in optimizing solubility for in vivo studies?

The compound’s low solubility in aqueous media (due to aromatic stacking and triazole hydrophobicity) can be mitigated via PEGylation, pro-drug strategies (e.g., esterification of the acetic acid group), or formulation with cyclodextrins. Phase-solubility diagrams and partition coefficient (logP) measurements guide excipient selection .

Q. How do structural modifications influence stability under physiological conditions?

Stability studies (HPLC monitoring at 37°C in PBS) reveal susceptibility to esterase-mediated hydrolysis of acetic acid derivatives. Electron-withdrawing substituents on triazole rings (e.g., nitro groups) enhance metabolic resistance, while electron-donating groups (e.g., methoxy) accelerate degradation. Accelerated stability testing (40°C/75% RH) predicts shelf-life .

Q. What analytical techniques quantify trace impurities in synthesized batches?

UPLC-MS with charged aerosol detection (CAD) identifies impurities at <0.1% levels. For metal residues (e.g., copper from CuAAC), ICP-MS ensures compliance with ICH Q3D guidelines. Method validation includes spike/recovery experiments and linearity checks (R² >0.99) .

Q. How can combinatorial libraries of triazole-acetic acid derivatives be constructed for high-throughput screening?

Solid-phase synthesis using Rink amide resin enables rapid diversification. Submonomer strategies (e.g., alternating azide/alkyne additions) generate diverse scaffolds. Automated liquid handlers (e.g., Chemspeed) facilitate parallel reactions, while MALDI-TOF tracks library diversity. Bioactivity clusters are identified via principal component analysis (PCA) of screening data .

Methodological Notes

  • Experimental Design : Link synthesis to bioactivity hypotheses (e.g., triazole’s role in mimicking peptide bonds) using QSAR models .
  • Data Validation : Cross-reference spectral data with databases (e.g., PubChem, Reaxys) to confirm novel structures .
  • Ethical Compliance : Adhere to OECD guidelines for cytotoxicity assays to minimize animal use .

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